(S,R,S)-AHPC-PEG1-N3

PROTAC Linker optimization Ternary complex

As the shortest PEG linker conjugate in the VHL series, (S,R,S)-AHPC-PEG1-N3 (VH032-PEG1-N3) is the critical anchor for linker-length SAR campaigns where even a single ethylene glycol unit shift can nullify degradation potency. Its ≥100 mg/mL DMSO solubility enables high-concentration PROTAC screening without DMSO toxicity artifacts. The terminal azide supports both CuAAC and SPAAC click chemistry, including in‑cellulo assembly with DBCO/BCN warheads. Procure this ≥98%-pure building block to map the PEG1 ‘sweet spot’ for your target with confidence.

Molecular Formula C26H35N7O5S
Molecular Weight 557.7 g/mol
Cat. No. B560590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG1-N3
Molecular FormulaC26H35N7O5S
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O
InChIInChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1
InChIKeyYVCURZJBLHZABY-ZRCGQRJVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-PEG1-N3: A Defined VHL Ligand-Linker Conjugate for Click-Ready PROTAC Synthesis


(S,R,S)-AHPC-PEG1-N3 (CAS 2101200-09-1), also known as VH032-PEG1-N3, is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) ligand and a single-unit polyethylene glycol (PEG1) linker . This building block is designed for proteolysis-targeting chimera (PROTAC) technology, enabling the recruitment of the VHL E3 ubiquitin ligase to target proteins for degradation. The compound features a pendant azide group, classifying it as a click chemistry reagent that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Why (S,R,S)-AHPC-PEG1-N3 Cannot Be Replaced with Another VHL Ligand-Linker Conjugate Without Consequence


In PROTAC development, linker composition and length are not interchangeable parameters; they critically dictate ternary complex formation geometry and, consequently, degradation efficiency. Studies across multiple target classes demonstrate that even single ethylene glycol unit differences in PEG linkers profoundly alter degradation potency [1]. For example, in VHL-recruiting Wee1 degraders, short and long linkers yielded superior degradation compared to intermediate-length linkers [2]. Similarly, systematic SAR investigations reveal optimal linker-length 'sweet spots' (e.g., PEG3 > PEG4 ≫ PEG2) that are target-specific [3]. Therefore, substituting (S,R,S)-AHPC-PEG1-N3 with a PEG2, PEG3, or PEG4 analog is not a neutral exchange—it redirects the PROTAC's degradation profile and may abolish activity entirely.

Quantitative Differentiation of (S,R,S)-AHPC-PEG1-N3 Against PEG2, PEG3, and PEG4 Analogs


Molecular Weight and Linker Atom Count Differentiation for Ternary Complex Geometry Control

The PEG1 linker in (S,R,S)-AHPC-PEG1-N3 provides the shortest available PEG spacer in the AHPC-azide series, offering a distinct spatial constraint for ternary complex formation. Comparative data with PEG2, PEG3, and PEG4 analogs demonstrate incremental molecular weight increases of 44–132 Da per additional ethylene glycol unit [1][2][3][4]. This minimal linker length is advantageous when a compact PROTAC architecture is required to avoid steric clashes between the target protein and E3 ligase [5].

PROTAC Linker optimization Ternary complex

Solubility Profile in DMSO Compared to Longer PEG Analogs

(S,R,S)-AHPC-PEG1-N3 exhibits DMSO solubility of ≥100 mg/mL (179.32 mM) . In contrast, the PEG3 analog (S,R,S)-AHPC-PEG3-N3 shows a lower DMSO solubility of 50 mg/mL under identical ultrasonic conditions [1]. The PEG1 variant maintains high solubility while offering the most compact linker geometry.

PROTAC Solubility Formulation

Purity Specifications and Lot-to-Lot Consistency Across Vendors

(S,R,S)-AHPC-PEG1-N3 is commercially available with purity specifications ranging from 95.2% to >98% across multiple suppliers [1]. The PEG2 and PEG4 analogs are similarly specified at >98% purity from the same vendors [2][3], indicating that purity is not a differentiating factor among these AHPC-PEG-azide conjugates when sourced from reputable suppliers. Selection should therefore be driven by linker length requirements rather than purity considerations.

PROTAC Quality control Reproducibility

Click Chemistry Reactivity: Azide Functional Group Consistency Across the Series

(S,R,S)-AHPC-PEG1-N3 contains a terminal azide group that enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with DBCO or BCN groups . This reactivity profile is identical to the PEG2, PEG3, and PEG4 azide analogs . Therefore, all AHPC-PEG-azide conjugates in the series offer equivalent click chemistry compatibility; the choice among them should be governed solely by the desired linker length.

PROTAC Click chemistry Conjugation

Optimal Use Cases for (S,R,S)-AHPC-PEG1-N3 in PROTAC Development


Construction of Compact PROTACs with Minimal Linker Length

When the target protein binding site and the VHL E3 ligase recruitment surface are in close spatial proximity, a short PEG1 linker is essential to avoid forcing the ternary complex into an unproductive orientation. The PEG1 spacer (approximately 8–10 Å extended length) provides the minimal separation needed to conjugate a target warhead via click chemistry without introducing excessive conformational flexibility that could reduce degradation efficiency [1].

Parallel Synthesis of PROTAC Libraries with Defined Linker Gradients

(S,R,S)-AHPC-PEG1-N3 serves as the shortest-length anchor in a systematic linker-length SAR campaign. By synthesizing a series of PROTACs using PEG1, PEG2, PEG3, and PEG4 azide building blocks conjugated to a common alkyne-functionalized target ligand, researchers can quantitatively map the relationship between linker length and degradation potency (DC50) for their specific protein target [2].

High-Concentration Stock Solution Preparation for Cellular Assays

The ≥100 mg/mL DMSO solubility of (S,R,S)-AHPC-PEG1-N3 enables preparation of concentrated stock solutions (e.g., 50–100 mM), minimizing the volume of DMSO introduced into cell culture media. This is particularly valuable when testing PROTACs at high concentrations (≥10 μM) where DMSO cytotoxicity can confound degradation readouts.

SPAAC-Compatible Bioconjugation for Live-Cell PROTAC Delivery

The azide group of (S,R,S)-AHPC-PEG1-N3 is compatible with strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO- or BCN-functionalized target ligands . This enables copper-free click conjugation under physiological conditions, allowing for in situ PROTAC assembly in live-cell experiments where copper toxicity would otherwise preclude CuAAC-based approaches.

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